2-(1H-imidazol-1-yl)ethyl methoxyacetate
Description
2-(1H-Imidazol-1-yl)ethyl methoxyacetate is a heterocyclic ester derivative characterized by an imidazole ring linked to a methoxyacetate group via an ethyl spacer. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, confers unique electronic and steric properties, making the compound versatile in pharmaceutical and agrochemical applications . The methoxyacetate group enhances solubility and metabolic stability compared to simpler alkyl esters, which is critical for bioavailability in drug design .
Properties
CAS No. |
798571-49-0 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl 2-methoxyacetate |
InChI |
InChI=1S/C8H12N2O3/c1-12-6-8(11)13-5-4-10-3-2-9-7-10/h2-3,7H,4-6H2,1H3 |
InChI Key |
LMCGCKHVSKNEBF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(1H-imidazol-1-yl)ethyl methoxyacetate with structurally related imidazole-based esters, emphasizing substituent effects on properties and applications:
Key Observations:
Substituent Impact on Bioactivity :
- The methoxyacetate group in the target compound likely improves metabolic stability compared to ethyl esters (e.g., Ethyl 2-(1H-imidazol-1-yl)acetate), which are prone to esterase-mediated hydrolysis .
- Bulky substituents (e.g., benzylsulfanyl or carbamate groups) enhance antioxidant or antimalarial activity but may reduce solubility .
Synthetic Efficiency :
- Ethyl and benzyl analogs are synthesized via straightforward alkylation (e.g., using Cs₂CO₃ or LiOH), with yields exceeding 80% in optimized conditions .
- The methoxyacetate derivative may require specialized reagents (e.g., methoxyacetyl chloride) or protective group strategies to avoid side reactions.
Biological Performance :
- Imidazole esters with electron-withdrawing groups (e.g., nitro or fluoro substituents) exhibit enhanced bioactivity. For example, the 4-nitrophenyl derivative showed 80.4% ABTS radical scavenging , while the fluoro-methylphenyl analog is pivotal in antimalarial pipelines .
- The target compound’s methoxy group could balance polarity and lipophilicity, optimizing membrane permeability in drug candidates .
Research Findings and Data
Comparative Physicochemical Properties
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